N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
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Description
The compound “N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide” is a complex organic molecule. It contains a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The molecule also contains methoxy groups (OCH3) and a phenoxy group (C6H5O) which are common in many organic compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound can be inferred from its functional groups. The oxadiazole ring is aromatic and relatively stable. The methoxy groups might undergo demethylation under certain conditions. The phenoxy group could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As a complex organic molecule, this compound is likely to be solid at room temperature. Its solubility would depend on the solvent used .Mechanism of Action
Target of Action
The compound “N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide” contains an oxadiazole ring, which is a heterocyclic compound. Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . .
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-28-19-13-12-15(14-20(19)29-2)22-25-26-23(31-22)24-21(27)17-10-6-7-11-18(17)30-16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGJSAGLOWBEPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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